molecular formula C11H11F3O2 B8274822 1-(3-Trifluoromethylphenoxy)butan-2-on

1-(3-Trifluoromethylphenoxy)butan-2-on

Cat. No. B8274822
M. Wt: 232.20 g/mol
InChI Key: OCPCQWJJOQIBFR-UHFFFAOYSA-N
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Patent
US05831114

Procedure details

Using a steel capillary, 87.9 g of 1-(3-trifluoromethylphenoxy)butan-2-on, dissolved in 130 ml of methanol and 0.641 g of Ru2Cl4 [(R)-2,2'-bis(diphenylphosphino)-1,1'-dinaphthyl]2 [N(C2 H5)3 ]=Ru2Cl4 [(R)-BINAP]2 [N(C2 H5)3 ] and 1.2 ml of 1N hydrochloric acid are transferred in succession into a steel autoclave under an argon atmosphere. In 3 cycles (20 bar, atmospheric pressure), the argon inert gas is displaced by hydrogen, and the mixture is subsequently hydrogenated at 20° C. under a hydrogen pressure of 80 bar. After 69 hours, the hydrogen uptake has ended. The reaction mixture is removed from the steel autoclave and evaporated on a rotary evaporator. The residue obtained is dissolved in ethyl acetate/n-hexane 1/4 and filtered through a short silica gel column to remove the catalyst. After the collected fractions have been evaporated, the desired product is obtained in a yield of 87.9 g (99% of theory); refractive index nD22 1.4611; [α]36520 -18.7+0.2° (c=1.0 in methanol).
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
87.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
Ru2Cl4 [(R)-2,2'-bis(diphenylphosphino)-1,1'-dinaphthyl]2
Quantity
0.641 g
Type
reactant
Reaction Step Four
[Compound]
Name
Ru2Cl4 [(R)-BINAP]2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.2 mL
Type
reactant
Reaction Step Six
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
130 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]([CH:12]=[CH:13][CH:14]=1)[O:6][CH2:7][C:8](=[O:11])[CH2:9][CH3:10].Cl.[H][H]>CO.C(OCC)(=O)C.CCCCCC>[F:1][C:2]([F:15])([F:16])[C:3]1[CH:4]=[C:5]([CH:12]=[CH:13][CH:14]=1)[O:6][CH2:7][CH:8]([OH:11])[CH2:9][CH3:10] |f:4.5|

Inputs

Step One
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC
Step Three
Name
Quantity
87.9 g
Type
reactant
Smiles
FC(C=1C=C(OCC(CC)=O)C=CC1)(F)F
Step Four
Name
Ru2Cl4 [(R)-2,2'-bis(diphenylphosphino)-1,1'-dinaphthyl]2
Quantity
0.641 g
Type
reactant
Smiles
Step Five
Name
Ru2Cl4 [(R)-BINAP]2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
1.2 mL
Type
reactant
Smiles
Cl
Step Seven
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Ten
Name
Quantity
130 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is subsequently hydrogenated at 20° C. under a hydrogen
CUSTOM
Type
CUSTOM
Details
The reaction mixture is removed from the steel autoclave
CUSTOM
Type
CUSTOM
Details
evaporated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue obtained
FILTRATION
Type
FILTRATION
Details
filtered through a short silica gel column
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
After the collected fractions have been evaporated

Outcomes

Product
Details
Reaction Time
69 h
Name
Type
product
Smiles
FC(C=1C=C(OCC(CC)O)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.